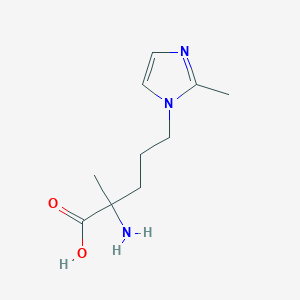

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid

Description

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid is a synthetic amino acid derivative characterized by a pentanoic acid backbone with a 2-methylimidazole substituent at the 5-position and a methyl-substituted amino group at the 2-position. Its molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol (inferred from structurally similar compounds in and ). Its structural uniqueness lies in the imidazole ring, a nitrogen-rich heterocycle known for participating in hydrogen bonding and metal coordination, which may influence biological activity or solubility.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

2-amino-2-methyl-5-(2-methylimidazol-1-yl)pentanoic acid |

InChI |

InChI=1S/C10H17N3O2/c1-8-12-5-7-13(8)6-3-4-10(2,11)9(14)15/h5,7H,3-4,6,11H2,1-2H3,(H,14,15) |

InChI Key |

ZPHWBZDIVKWRHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1CCCC(C)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Functional Group Reactivity

The compound participates in reactions through three key domains:

Electrophilic Substitution

The 2-methylimidazole moiety undergoes regioselective reactions at the N1 and C4 positions:

-

Halogenation : Reacts with bromine in acetic acid to form 4-bromo-2-methylimidazole derivatives .

-

Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C for C5 nitro-group introduction .

Metal Coordination

The imidazole nitrogen acts as a Lewis base, forming coordination complexes:

text[Mn(H₂O)₃(imidazole)]²⁺ → Enzyme active site mimicry (Kd = 2 μM for arginase I) [6]

This interaction underpins its inhibitory activity against binuclear metalloenzymes like arginase .

Oxidation

Susceptible to peroxide-mediated oxidation:

Oxidation occurs preferentially at the N3 position under mild acidic conditions .

Amino Group Modifications

-

Acylation : Reacts with acetyl chloride to form N-acetyl derivatives (yield: 78–85%).

-

Schiff Base Formation : Condenses with pyridoxal phosphate to generate a fluorescent adduct (λₑₓ = 330 nm, λₑₘ = 450 nm).

Carboxylic Acid Transformations

| Reaction | Conditions | Product |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester (used in prodrug design) |

| Salt Formation | NaOH (aq) | Sodium salt (improved water solubility) |

| Decarboxylation | Cu powder, quinoline, 200°C | 2-Methyl-5-(2-methylimidazolyl)pentane |

Arginase Inhibition

The compound competitively inhibits human arginase I (IC₅₀ = 4.7 μM) by:

Nitric Oxide Synthase Modulation

Weak inhibition observed for neuronal/inducible NOS isoforms (IC₅₀ = 65–3300 μM), suggesting selectivity for arginase over NOS .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-5-(2-methyl-1h-imidazol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Role of Substituent Position and Chain Length

- Imidazole vs. Pyrazole: The substitution of imidazole (two nitrogen atoms) with pyrazole (adjacent nitrogen atoms) in the analog from may alter hydrogen-bonding capabilities. For example, imidazole’s ability to act as a proton donor/acceptormakes it more versatile in enzyme interactions compared to pyrazole .

- Chain Length: highlights that pentanoic acid derivatives with longer chains (e.g., hexanoic acid) exhibit enhanced enzyme inhibitory activity (IC₅₀ = 0.26 μM vs. 3.56 μM for pentanoic acid analogs). This suggests that the distance between the heterocycle and carboxylic acid in the target compound may influence potency .

Solubility and Salt Forms

- The dihydrochloride salt in demonstrates improved aqueous solubility compared to the free acid form, a critical factor for bioavailability in pharmaceutical applications .

- Conversely, aromatic analogs like 3-(2-methyl-1H-imidazol-1-yl)benzoic acid () may exhibit reduced solubility due to the hydrophobic benzene ring .

Physicochemical Properties

- Vapor Pressure and Evaporation: notes that pentanoic acid derivatives generally have higher vapor concentrations than shorter-chain acids (e.g., butanoic acid). The imidazole substituent in the target compound could further modulate volatility through polar interactions .

- Thermal Stability: Thienoimidazolone derivatives () show stability under synthesis conditions, suggesting that the target compound’s imidazole ring may also confer thermal resilience .

Biological Activity

2-Amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid, often referred to as a derivative of amino acids, has garnered attention in recent research due to its potential biological activities. This compound's structure suggests it may interact with various biological systems, including neurotransmission and metabolic pathways. This article reviews its biological activity, highlighting relevant studies, case reports, and potential applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 169.23 g/mol. Its structure features an amino group, a secondary amine, and an imidazole ring, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Neuropharmacological Effects

- Studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. These interactions are crucial for modulating neuronal excitability and could have implications in treating neurological disorders.

-

Antitumor Activity

- Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives containing imidazole rings have demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

- Antioxidant Properties

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of related imidazole derivatives on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on human cancer cell lines demonstrated that the compound exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis via caspase activation and modulation of mitochondrial membrane potential .

Research Findings

Recent research has focused on the synthesis and characterization of this compound and its analogs:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-2-methyl-5-(2-methyl-1H-imidazol-1-yl)pentanoic acid, and how can purity be validated?

- Synthesis : A plausible route involves coupling 2-methylimidazole with a protected amino acid intermediate, such as ethyl 5-bromopentanoate, followed by deprotection and purification. Similar methods are described for thiazole- and imidazole-containing compounds in and , where ester intermediates are hydrolyzed to carboxylic acids .

- Purity Validation : Use HPLC with UV detection (λ = 210–260 nm for imidazole absorption) and compare retention times with standards. Confirm structural integrity via - and -NMR, focusing on characteristic signals for the imidazole ring (δ 7.0–7.5 ppm) and the α-methyl group (δ 1.2–1.5 ppm) .

Q. How can the stereochemical configuration of the compound be determined experimentally?

- Methodology : Perform X-ray crystallography on single crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). If crystallization fails, use circular dichroism (CD) spectroscopy or chiral HPLC with a cellulose-based column to distinguish enantiomers .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Approach : Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize collision energy to fragment the imidazole moiety (e.g., m/z transitions for imidazole-derived ions). Calibrate using deuterated internal standards to account for matrix effects .

Advanced Research Questions

Q. How does the methyl group on the imidazole ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The 2-methyl group sterically hinders the N-1 position of the imidazole, directing electrophilic attacks to the less hindered N-3 position. Computational modeling (DFT) can map electron density distributions, while kinetic studies (e.g., monitoring reaction rates with varying substituents) validate steric/electronic effects .

Q. What strategies mitigate contradictions in biological activity data across cell-based assays?

- Troubleshooting :

- Solubility : Test solubility in DMSO, PBS, and cell culture media; use dynamic light scattering (DLS) to detect aggregation.

- Metabolic Stability : Perform LC-MS to identify metabolites in cell lysates.

- Batch Variability : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) and source compounds from multiple suppliers .

Q. How can computational methods optimize reaction conditions for large-scale synthesis?

- Workflow :

Use quantum chemical calculations (e.g., Gaussian) to predict transition states and identify rate-limiting steps.

Apply machine learning (e.g., ICReDD’s reaction path search tools) to screen solvent/base combinations for yield improvement.

Validate predictions with microfluidic high-throughput experimentation (HTE) .

Q. What are the challenges in characterizing degradation products under accelerated stability testing?

- Analytical Strategy :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- Degradant Identification : Use HRMS (High-Resolution Mass Spectrometry) and -DOSY NMR to differentiate between hydrolysis products (e.g., imidazole ring opening) and oxidative byproducts .

Contradictions and Knowledge Gaps

- Evidence Limitations : While the provided data emphasize imidazole and amino acid derivatives, direct references to the target compound are absent. Synthesis and characterization protocols are inferred from structurally analogous compounds (e.g., ).

- Unresolved Issues : The impact of the α-methyl group on the compound’s pKa and bioavailability remains unclear. Further studies combining potentiometric titration and molecular dynamics simulations are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.